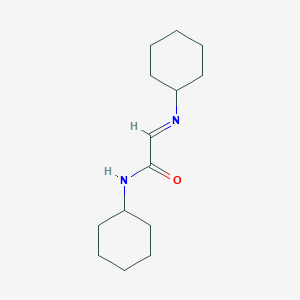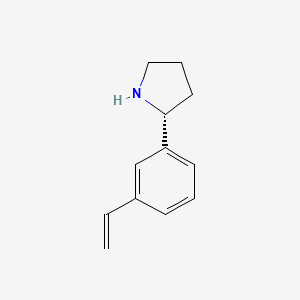
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a cyclopropyl group attached to a methanol moiety, with an azetidin-1-ylsulfonyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol typically involves multi-step organic reactions. One common approach is to start with cyclopropylmethanol as the core structure and introduce the azetidin-1-ylsulfonyl group through a series of substitution and addition reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反応の分析
Types of Reactions
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The azetidin-1-ylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- (1-(Pyrrolidin-1-ylsulfonyl)cyclopropyl)methanol
- (1-(Morpholin-1-ylsulfonyl)cyclopropyl)methanol
- (1-(Piperidin-1-ylsulfonyl)cyclopropyl)methanol
Uniqueness
Compared to these similar compounds, (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties
特性
分子式 |
C7H13NO3S |
|---|---|
分子量 |
191.25 g/mol |
IUPAC名 |
[1-(azetidin-1-ylsulfonyl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H13NO3S/c9-6-7(2-3-7)12(10,11)8-4-1-5-8/h9H,1-6H2 |
InChIキー |
JWFVXFIKLNQVNN-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)S(=O)(=O)C2(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)


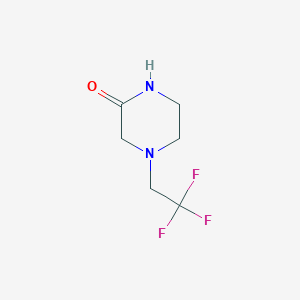
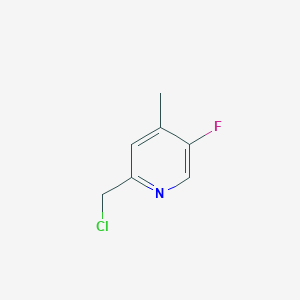
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
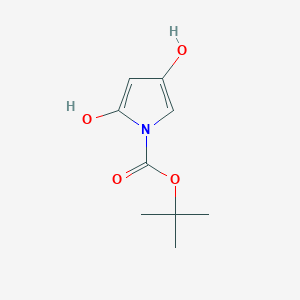
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)

